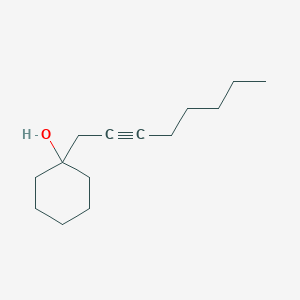![molecular formula C8H22NO6P B14477089 2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a type of phosphate ester, which is known for its surfactant properties, making it useful in formulations requiring emulsification, dispersion, and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether typically involves the esterification of phosphoric acid with C12-15-alkyl alcohols. This reaction is followed by the addition of polyethylene glycol mono[2-(diethylamino)ethyl] ether. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. Post-reaction, the product is purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: The alkyl chains can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and C12-15-alkyl alcohols.
Oxidation: Oxidized derivatives of the alkyl chains.
Substitution: New compounds with substituted alkyl groups.
Aplicaciones Científicas De Investigación
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether is utilized in several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where emulsification of hydrophobic compounds is required.
Medicine: Incorporated in drug delivery systems to improve the bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The polyethylene glycol moiety enhances the solubility of the compound in aqueous environments, while the alkyl chains provide hydrophobic interactions that stabilize emulsions.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, butyl ester
- Phosphoric acid, dodecyl ester
- Phosphoric acid, ethyl ester
- Phosphoric acid, octadecyl ester
Uniqueness
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether is unique due to the presence of the polyethylene glycol moiety, which imparts enhanced solubility and emulsifying properties compared to other phosphate esters. This makes it particularly useful in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
Propiedades
Fórmula molecular |
C8H22NO6P |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethanol;phosphoric acid |
InChI |
InChI=1S/C8H19NO2.H3O4P/c1-3-9(4-2)5-7-11-8-6-10;1-5(2,3)4/h10H,3-8H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
XJHASVOCIKSEHW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCO.OP(=O)(O)O |
Números CAS relacionados |
72207-82-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
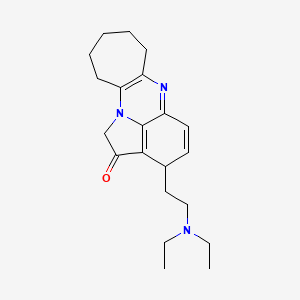
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
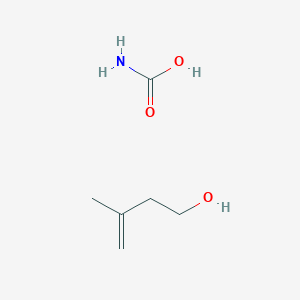



![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
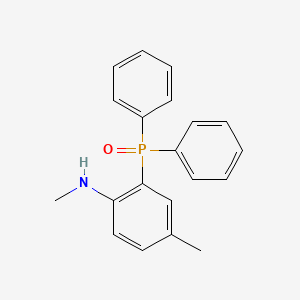
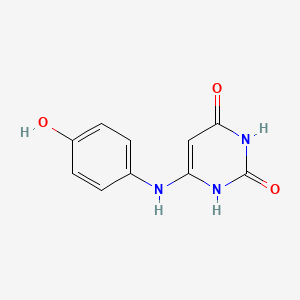
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
